molecular formula C9H15NO B13173494 1-(5-Methylpiperidin-3-yl)prop-2-en-1-one

1-(5-Methylpiperidin-3-yl)prop-2-en-1-one

Cat. No.: B13173494
M. Wt: 153.22 g/mol
InChI Key: SZHMKTMMAGHXRA-UHFFFAOYSA-N
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Description

1-(5-Methylpiperidin-3-yl)prop-2-en-1-one is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methyl group and a prop-2-en-1-one moiety. The compound’s molecular formula is C9H15NO, and it has a molecular weight of 153.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methylpiperidin-3-yl)prop-2-en-1-one typically involves the reaction of 5-methylpiperidine with acrolein under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced technologies, such as flow chemistry, can enhance the efficiency and scalability of the production process. Additionally, purification techniques, such as distillation and crystallization, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(5-Methylpiperidin-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

1-(5-Methylpiperidin-3-yl)prop-2-en-1-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(5-Methylpiperidin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, thereby modulating various biological processes. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

    1-(5-Methylpiperidin-3-yl)prop-2-yn-1-one: This compound is structurally similar but contains a triple bond instead of a double bond.

    1-(5-Methylpiperidin-3-yl)prop-2-en-1-ol: This compound has a hydroxyl group instead of a carbonyl group.

    1-(5-Methylpiperidin-3-yl)prop-2-en-1-amine: This compound features an amine group instead of a carbonyl group.

Uniqueness

1-(5-Methylpiperidin-3-yl)prop-2-en-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1-(5-methylpiperidin-3-yl)prop-2-en-1-one

InChI

InChI=1S/C9H15NO/c1-3-9(11)8-4-7(2)5-10-6-8/h3,7-8,10H,1,4-6H2,2H3

InChI Key

SZHMKTMMAGHXRA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CNC1)C(=O)C=C

Origin of Product

United States

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